An In-depth Technical Guide to 1-Octanoyl-rac-glycerol-d5: Properties, Applications, and Analytical Methodologies
An In-depth Technical Guide to 1-Octanoyl-rac-glycerol-d5: Properties, Applications, and Analytical Methodologies
This technical guide provides a comprehensive overview of 1-Octanoyl-rac-glycerol-d5, a deuterated monoacylglycerol, for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, and key applications, with a focus on its role as an internal standard in mass spectrometry-based lipidomics. Detailed analytical methodologies and experimental workflows are presented to enable its effective use in a laboratory setting.
Introduction: The Significance of Deuterated Internal Standards in Lipidomics
In the field of quantitative lipidomics, precision and accuracy are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, leading to potential inaccuracies in the quantification of endogenous lipids. The use of stable isotope-labeled internal standards, such as 1-Octanoyl-rac-glycerol-d5, is the gold standard for mitigating these challenges.[1] By being chemically identical to the analyte of interest, save for a difference in mass due to the incorporated deuterium atoms, these standards co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer. This allows for the normalization of variations that can occur during sample extraction and instrumental analysis, thereby minimizing experimental error and ensuring reliable quantification.[1]
1-Octanoyl-rac-glycerol-d5 is the deuterated analogue of 1-monooctanoin, a monoacylglycerol with known antibacterial and antifungal properties.[2][3][4] The five deuterium atoms on the glycerol backbone provide a distinct mass shift, making it an ideal internal standard for the quantification of 1-monooctanoin and other related monoacylglycerols.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 1-Octanoyl-rac-glycerol-d5 is essential for its proper handling, storage, and application.
| Property | Value | Source |
| Chemical Name | (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) octanoate | [1] |
| Synonyms | Octanoic Acid 2,3-Dihydroxypropyl Ester-d5, 1-Monocaprylin-d5, 1-Monooctanoin-d5 | [2] |
| CAS Number | 1794835-68-9 | [2] |
| Molecular Formula | C₁₁H₁₇D₅O₄ | [2] |
| Molecular Weight | 223.32 g/mol | [2] |
| Appearance | Solid | [3] |
| Storage Temperature | -20°C | [3] |
| Solubility | Chloroform: 100 mg/mL | [3] |
Synthesis of 1-Octanoyl-rac-glycerol-d5
A potential synthetic workflow is outlined below:
Caption: Inferred synthetic workflow for 1-Octanoyl-rac-glycerol-d5.
The synthesis would likely proceed via the reaction of commercially available glycerol-d5 with octanoyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. The reaction would be followed by purification, typically using column chromatography, to isolate the desired 1-monoacylated product from di- and tri-acylated byproducts and unreacted starting materials. Enzymatic approaches using lipases could also be employed for a more regioselective synthesis.[5]
Analytical Methodologies
The primary application of 1-Octanoyl-rac-glycerol-d5 is as an internal standard in mass spectrometry. The following sections detail the expected analytical behavior of this compound.
Mass Spectrometry
Ionization and Adduct Formation: In positive ion mode using electrospray ionization (ESI), 1-Octanoyl-rac-glycerol-d5 is expected to readily form adducts with ammonium ([M+NH₄]⁺) and sodium ([M+Na]⁺).[6]
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the precursor ions will induce collision-induced dissociation (CID), resulting in a predictable fragmentation pattern. The primary fragmentation pathway for monoacylglycerols is the neutral loss of the fatty acid chain, as well as the loss of water.
Predicted Fragmentation of [M+NH₄]⁺ Adduct:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 241.2 | 129.1 | [M+NH₄ - C₈H₁₆O₂]⁺ (Loss of octanoic acid) |
| 241.2 | 111.1 | [M+NH₄ - C₈H₁₆O₂ - H₂O]⁺ (Loss of octanoic acid and water) |
Predicted Fragmentation of [M+Na]⁺ Adduct:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
| 246.2 | 151.1 | [M+Na - C₈H₁₆O₂]⁺ (Loss of octanoic acid) |
The following diagram illustrates the predicted fragmentation pathway for the ammonium adduct:
Caption: Proposed mechanism of antimicrobial action.
Metabolism
The metabolic fate of 1-monoacylglycerols involves two primary pathways. They can be re-acylated by monoacylglycerol acyltransferase (MGAT) to form diacylglycerols and subsequently triacylglycerols for energy storage. [7]Alternatively, they can be hydrolyzed by monoglyceride lipase to release the free fatty acid and glycerol. [7][8]The released glycerol is not efficiently reutilized in some tissues, such as the heart, for glycerolipid synthesis. [9][10]
Experimental Protocols and Workflows
The following section provides a detailed, step-by-step protocol for the use of 1-Octanoyl-rac-glycerol-d5 as an internal standard for the quantification of an endogenous monoacylglycerol in a biological matrix, such as plasma, using LC-MS/MS.
Quantification of Endogenous 1-Octanoyl-rac-glycerol in Plasma
Objective: To accurately quantify the concentration of endogenous 1-octanoyl-rac-glycerol in human plasma using 1-Octanoyl-rac-glycerol-d5 as an internal standard.
Materials:
-
Human plasma samples
-
1-Octanoyl-rac-glycerol-d5 internal standard solution (in methanol)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Methyl-tert-butyl ether (MTBE; HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma. To this, add 10 µL of a known concentration of the 1-Octanoyl-rac-glycerol-d5 internal standard solution in methanol.
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of pre-chilled methanol to the sample. Vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE. Vortex for 1 minute.
-
-
Phase Separation:
-
Add 250 µL of water to induce phase separation. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Lipid Collection: Carefully collect the upper organic layer (MTBE phase), which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid. [1] * Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid. [1] * Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase to elute the more hydrophobic lipids.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
1-Octanoyl-rac-glycerol: Monitor the transition from the [M+NH₄]⁺ precursor ion to a characteristic product ion.
-
1-Octanoyl-rac-glycerol-d5: Monitor the transition from the [M+NH₄]⁺ precursor ion (m/z 241.2) to its characteristic product ion (e.g., m/z 129.1).
-
-
Data Analysis:
The concentration of the endogenous 1-octanoyl-rac-glycerol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.
The workflow for this experimental protocol is visualized below:
Caption: Experimental workflow for the quantification of monoacylglycerols using a deuterated internal standard.
Conclusion
1-Octanoyl-rac-glycerol-d5 is an indispensable tool for researchers requiring accurate and precise quantification of monoacylglycerols in complex biological samples. Its chemical properties make it an ideal internal standard for mass spectrometry-based lipidomics. This guide has provided a comprehensive overview of its properties, synthesis, analytical behavior, and a detailed experimental protocol for its application. By leveraging the principles and methodologies outlined herein, scientists can enhance the reliability and reproducibility of their lipidomics research.
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